molecular formula C21H20FNO3S2 B2605587 N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide CAS No. 946348-93-2

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide

Cat. No.: B2605587
CAS No.: 946348-93-2
M. Wt: 417.51
InChI Key: SXEQBGDAIWAUMA-UHFFFAOYSA-N
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Description

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide is a chemical compound supplied for research purposes with the CAS Number 946348-93-2 . This high-purity small molecule has a molecular formula of C 21 H 20 FNO 3 S 2 and a molecular weight of 417.52 g/mol . Its structure incorporates a 3-methylbenzamide group and a 4-fluoro-3-methylbenzenesulfonyl group linked via an ethyl chain to a thiophene heterocycle . As a sulfonamide derivative, this compound belongs to a class of molecules with broad significance in medicinal chemistry . Sulfonamides and related structural classes, such as chalcones, are frequently explored in early-stage drug discovery for their potential to interact with various biological enzymes and targets . Researchers may find this compound valuable for screening against a range of therapeutic targets. While its specific mechanism of action and full research profile are yet to be fully characterized, it represents a promising chemical entity for developing novel therapeutic interventions. Researchers are encouraged to conduct their own due diligence to determine its suitability for specific applications. This product is intended for research use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Please handle all chemical compounds with appropriate care and adhere to all relevant safety regulations.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3S2/c1-14-5-3-6-16(11-14)21(24)23-13-20(19-7-4-10-27-19)28(25,26)17-8-9-18(22)15(2)12-17/h3-12,20H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEQBGDAIWAUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide linkage, a thiophene ring, and a 3-methylbenzamide core, contributing to its diverse biological activities. Its molecular formula is C18H16FNO4SC_{18}H_{16}FNO_4S with a molecular weight of approximately 367.39 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC18H16FNO4S
Molecular Weight367.39 g/mol
CAS NumberNot specified

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body:

  • Cannabinoid Receptors : It has shown potential as a modulator of cannabinoid receptors, particularly in pain management and neuroprotection.
  • Anti-inflammatory Effects : The sulfonamide moiety is known to exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Cannabinoid Receptor Modulation :
    • A study demonstrated that the compound acts as a selective antagonist at cannabinoid receptors, which could be beneficial in treating conditions like chronic pain and inflammation.
  • Anti-inflammatory Properties :
    • In vitro assays indicated that the compound significantly reduced pro-inflammatory cytokines in macrophages, suggesting its potential in managing autoimmune diseases.
  • Antitumor Activity :
    • Research involving various cancer cell lines showed that this compound inhibited cell proliferation with an IC50 ranging from 5 to 10 µM, indicating significant antitumor activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound Name Activity Unique Features
4-Fluoro-N-(4-methoxyphenyl)sulfonyl-benzamideAnti-cancer propertiesContains a methoxy group
BMS-289948Gamma-secretase inhibitorPotential application in Alzheimer's treatment
SR144528Selective cannabinoid receptor antagonistHigher potency compared to other compounds targeting CB receptors

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound A : N-(2-((4-Fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
  • Key Difference : Acetamide vs. benzamide core.
  • Impact: The benzamide in the target compound may increase rigidity and binding affinity compared to Compound A’s flexible acetamide.
Compound B : 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
  • Key Difference : Thienylidene vs. ethyl-thiophene linkage.
  • Impact : Compound B’s conjugated thienylidene system likely enhances electronic delocalization, whereas the target’s ethyl-thiophene chain offers greater conformational flexibility.
Compound C : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
  • Key Difference : Triazole ring vs. benzamide core.
  • Impact : The triazole in Compound C provides a heterocyclic scaffold for metal coordination, absent in the target. Both share sulfonyl groups, but the target’s fluorine and methyl substituents may improve metabolic stability.
Spectroscopic Data
Feature Target Compound Compound A Compound B
C=O Stretch (IR) ~1660–1680 cm⁻¹ (benzamide) ~1680 cm⁻¹ (acetamide) ~1665 cm⁻¹ (benzamide)
S=O Stretch (IR) ~1250–1300 cm⁻¹ ~1250 cm⁻¹ Not applicable
Thiophene Ring (¹H-NMR) δ 6.8–7.5 ppm (thiophene H) δ 7.1–7.3 ppm δ 7.0–7.4 ppm (thienylidene)

Physicochemical and Functional Properties

Lipophilicity
  • The target’s 3-methylbenzamide and 4-fluoro-3-methylphenyl groups increase logP compared to Compound A’s methoxyphenoxy substituent.
  • Compound B’s planar thienylidene system may reduce solubility relative to the target’s flexible ethyl-thiophene chain .
Electronic Effects
  • Compound B’s fluorine substituents enhance electrophilicity at the benzamide carbonyl .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide?

Answer:
A multi-step synthesis is typically employed:

Sulfonylation: React 4-fluoro-3-methylbenzenesulfonyl chloride with a thiophene-containing precursor (e.g., 2-(thiophen-2-yl)ethylamine) under basic conditions (e.g., NaHCO₃, DCM, 0–5°C) to form the sulfonamide intermediate .

Amidation: Couple the intermediate with 3-methylbenzoyl chloride using a coupling agent like HATU or EDCI in DMF, with catalytic DMAP to enhance efficiency .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the final compound (>95% purity).
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride or dimerization .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm aromatic protons (δ 6.8–8.2 ppm for fluorophenyl/thiophene) and methyl groups (δ 2.3–2.6 ppm for CH₃).
    • 19F NMR: Identify the fluorine environment (δ -110 to -115 ppm for para-fluoro substituents) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C-SO₂-N torsion angles ~75–85°) to validate stereochemistry .
  • HRMS: Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 444.12) .

Advanced: How can contradictory binding affinity data across different assays (e.g., SPR vs. fluorescence polarization) be resolved?

Answer:
Contradictions often arise from assay-specific conditions:

  • Orthogonal Validation:
    • Use surface plasmon resonance (SPR) to measure real-time kinetics (ka/kd) and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
    • Compare results under standardized buffer conditions (pH 7.4, 150 mM NaCl).
  • Artifact Mitigation:
    • Test for compound aggregation (via dynamic light scattering) or nonspecific binding (e.g., using BSA as a competitor) .
      Example: If SPR shows weak binding (KD > 1 µM) but fluorescence polarization suggests high affinity (KD < 100 nM), assess whether fluorophore labeling alters conformational stability .

Advanced: What computational methods are effective for predicting target interactions of this sulfonamide-thiophene hybrid?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Glide to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with SO₂ and hydrophobic contacts with thiophene/fluorophenyl groups .
  • MD Simulations:
    • Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Monitor RMSD and binding free energy (MM-PBSA) .
      Case Study: Docking into the COX-2 active site revealed a binding mode where the fluorophenyl group occupies the hydrophobic pocket, while the sulfonamide interacts with Arg120 .

Advanced: How can researchers address metabolic instability observed in preclinical studies?

Answer:

  • Metabolic Hotspot Identification:
    • Use liver microsomes (human/rat) and LC-MS/MS to identify oxidative (e.g., thiophene S-oxidation) or hydrolytic degradation products .
  • Structural Optimization:
    • Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide to slow CYP3A4-mediated metabolism.
    • Replace the methyl group on the phenyl ring with a deuterated analog to enhance metabolic stability .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action when initial phenotypic assays are inconclusive?

Answer:

  • Target Deconvolution:
    • Perform thermal proteome profiling (TPP) or affinity-based protein profiling (ABPP) to identify interacting proteins .
    • Use CRISPR-Cas9 knockout screens to pinpoint pathways essential for activity .
  • Pathway Analysis:
    • Conduct RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis, cell cycle arrest) .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions:
    • Lyophilize and store at -20°C under argon to prevent hydrolysis of the sulfonamide group or oxidation of the thiophene ring .
  • Stability Monitoring:
    • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to detect degradation (e.g., sulfonic acid formation) .

Advanced: How can researchers reconcile discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

Answer:

  • Model-Specific Factors:
    • In 3D spheroids, poor compound penetration may reduce efficacy. Test permeability using fluorescent analogs .
    • Adjust dosing regimens (e.g., prolonged exposure) to mimic in vivo pharmacokinetics .
  • Biomarker Correlation:
    • Measure target engagement (e.g., Western blot for phosphorylated proteins) in both models to confirm on-mechanism activity .

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